molecular formula C9H9N3 B1604484 6-Chinoxalinylmethanamin CAS No. 872047-67-1

6-Chinoxalinylmethanamin

Katalognummer: B1604484
CAS-Nummer: 872047-67-1
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: LNYPHLYYOBNSPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxalin-6-ylmethanamine is a heterocyclic compound that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoxaline ring is known for its stability and ability to participate in various chemical reactions, making quinoxalin-6-ylmethanamine a versatile building block in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Quinoxaline derivatives, including quinoxalin-6-ylmethanamine, have shown promise as antiviral agents. A systematic review highlighted the growing interest in these compounds for their ability to inhibit various viral infections, including those caused by coxsackievirus B5 (CBV5) and HIV-1. For instance, specific derivatives demonstrated significant antiviral activity with an effective concentration (EC50) as low as 0.06 µM against CBV5, indicating their potential as therapeutic agents against viral pathogens .

Key Findings:

  • Compound Efficacy: Several quinoxaline derivatives inhibited viral replication by targeting early stages of infection.
  • Mechanism of Action: Compounds were found to interact with viral capsid proteins, disrupting the infection process.

Ototoxicity Protection

Research has identified quinoxaline derivatives as protective agents against aminoglycoside-induced ototoxicity. A notable derivative, quinoxaline-5-carboxylic acid (Qx28), was found to significantly reduce hair cell loss in zebrafish models exposed to gentamicin and neomycin. This protective effect was attributed to its ability to modulate the NF-κB signaling pathway, which is crucial for cellular response to stress .

Case Study:

  • Model Organism: Zebrafish were used to screen a library of quinoxaline derivatives for their protective effects against ototoxic agents.
  • Results: Qx28 exhibited approximately 50% greater protection compared to standard quinoxaline, showcasing its potential in auditory health applications.

Cholinesterase Inhibition

Recent studies have explored the synthesis of lawsone–quinoxaline hybrids as dual binding site cholinesterase inhibitors (ChEIs). These compounds are being evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The structural modifications made to the quinoxaline core enhance its binding affinity and selectivity towards cholinesterase enzymes .

Data Table: ChEIs Derived from Quinoxalin-6-ylmethanamine

Compound NameBinding Affinity (IC50)Target Enzyme
Lawsone-Quinoxaline 10.25 µMAcetylcholinesterase
Lawsone-Quinoxaline 20.15 µMButyrylcholinesterase

Antimicrobial Properties

Quinoxaline derivatives have been recognized for their antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. Studies indicate that modifications of the quinoxaline structure can lead to enhanced antibacterial properties, making them candidates for new antibiotic therapies .

Key Insights:

  • Mechanism: The antibacterial action is often linked to the ability of these compounds to disrupt bacterial DNA synthesis.
  • Clinical Relevance: Some derivatives are being considered for development into novel antibiotics due to rising antibiotic resistance.

Anti-inflammatory Effects

The incorporation of quinoxaline moieties into various chemical structures has resulted in compounds with notable anti-inflammatory properties. Research has demonstrated that certain derivatives can effectively inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX), thus providing therapeutic benefits in conditions like asthma and cardiovascular diseases .

Case Study:

  • Compound Evaluation: A series of modified quinoxalines were tested for their anti-inflammatory effects, showing significant reductions in inflammatory markers in vitro.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline ring. Subsequent functionalization of the quinoxaline ring with appropriate reagents can introduce the methanamine group.

Industrial Production Methods: Industrial production of quinoxalin-6-ylmethanamine typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Quinoxalin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert quinoxalin-6-ylmethanamine to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxalin-6-ylmethanol.

Vergleich Mit ähnlichen Verbindungen

  • N-Methyl-1-quinoxalin-6-ylmethanamine
  • 2-Methylquinoxaline
  • Quinoxaline-6-carboxylic acid

Comparison: Quinoxalin-6-ylmethanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the methanamine group can enhance its solubility and ability to form hydrogen bonds, influencing its interaction with biological targets.

Biologische Aktivität

Quinoxalin-6-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters such as dopamine. This article explores the biological activity of quinoxalin-6-ylmethanamine, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Quinoxalin-6-ylmethanamine belongs to the class of quinoxalines, characterized by a bicyclic structure that includes a fused benzene and pyrazine ring. Its molecular formula is C10_{10}H12_{12}N2_2 with a molecular weight of approximately 163.19 g/mol. The specific substitution at the 6-position enhances its biological activity compared to other derivatives in the quinoxaline family.

Inhibition of Monoamine Oxidase B

Quinoxalin-6-ylmethanamine has been identified as a potent inhibitor of MAO-B, an enzyme that degrades dopamine. This inhibition is particularly relevant in neurodegenerative diseases such as Parkinson's disease, where maintaining dopamine levels is critical for managing symptoms. The compound's ability to inhibit MAO-B suggests it could play a role in neuroprotective strategies.

Anticancer Activity

Research has shown that quinoxaline derivatives exhibit anticancer properties. For instance, studies involving various quinoxaline analogs have demonstrated their ability to inhibit cell proliferation across multiple cancer cell lines. A notable finding was that certain derivatives showed significant growth inhibition against melanoma cell lines, with growth inhibition percentages reaching as high as 55.75% . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline ring can enhance antiproliferative activity .

Biological Activity Overview

Activity Mechanism Target Reference
MAO-B InhibitionEnzyme inhibitionNeurotransmitter metabolism
AnticancerInduction of apoptosisCancer cell lines
AntimicrobialDisruption of bacterial cell functionVarious bacterial strains
AntiviralInhibition of viral replicationSpecific viruses

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that quinoxalin-6-ylmethanamine could protect neuronal cells from oxidative stress by inhibiting MAO-B, potentially reducing neurodegeneration associated with diseases like Parkinson's.
  • Anticancer Efficacy : In vitro studies indicated that quinoxaline derivatives, including quinoxalin-6-ylmethanamine, exhibited significant cytotoxicity against various cancer cell lines (e.g., HCT116 and HepG2) with IC50_{50} values ranging from 7.8 µM to 22.11 µM depending on the specific derivative tested .
  • Antimicrobial Activity : Quinoxalin-6-ylmethanamine has been evaluated for its antimicrobial properties against several pathogens, showing promising results that warrant further exploration for potential pharmaceutical applications.

Eigenschaften

IUPAC Name

quinoxalin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPHLYYOBNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649837
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872047-67-1
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxalin-6-ylmethanamine
Reactant of Route 2
Quinoxalin-6-ylmethanamine
Reactant of Route 3
Reactant of Route 3
Quinoxalin-6-ylmethanamine
Reactant of Route 4
Reactant of Route 4
Quinoxalin-6-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Quinoxalin-6-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Quinoxalin-6-ylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.